(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol
Overview
Description
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an amino group and a hydroxyl group The compound’s stereochemistry is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group can be introduced via asymmetric reduction of the corresponding ketone using chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts in the hydroxylation step to achieve high enantioselectivity.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanone.
Reduction: Formation of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanone: The oxidized form of the compound.
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanol: The reduced form of the compound.
Uniqueness
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and derivatives. The presence of both an amino and hydroxyl group on the cyclohexane ring also provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
(1S,2S)-2-(prop-2-enylamino)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@H]1CCCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.